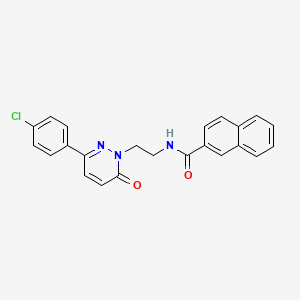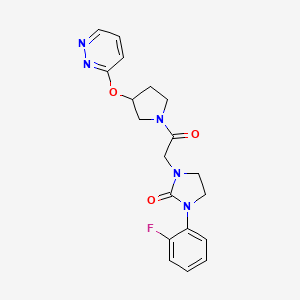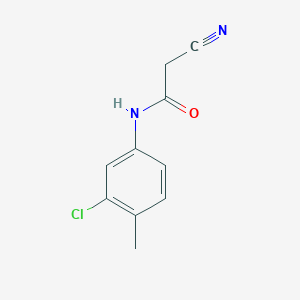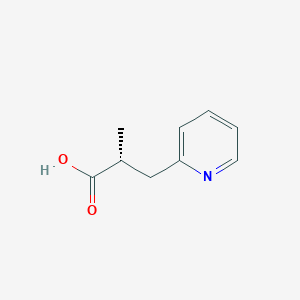![molecular formula C11H11N3O3S B2592935 2-hydroxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 893778-57-9](/img/structure/B2592935.png)
2-hydroxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound with the molecular formula C11H11N3O3S . Its average mass is 265.288 Da and its monoisotopic mass is 265.052124 Da . It is also known by its IUPAC name, Benzamide, 2-hydroxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]- .
Molecular Structure Analysis
The molecular structure of this compound includes a benzamide core with a 2-hydroxy group and a 5-(methoxymethyl)-1,3,4-thiadiazol-2-yl group . The structure is characterized by the presence of 6 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3 . Its molar refractivity is 68.6±0.3 cm3, and it has a polar surface area of 113 Å2 . The compound’s polarizability is 27.2±0.5 10-24 cm3, and it has a molar volume of 181.8±3.0 cm3 . The compound’s ACD/LogP is 1.65, and its ACD/LogD (pH 5.5) is 1.67 .Applications De Recherche Scientifique
Antioxidant Activity
This compound has been studied for its potential as an antioxidant . Antioxidants are crucial in protecting cells from damage caused by free radicals. The structure of this benzamide derivative suggests it could be effective in scavenging free radicals, thus preventing oxidative stress which is associated with various diseases including cancer and neurodegenerative disorders .
Antibacterial Properties
Research indicates that benzamide derivatives can exhibit significant antibacterial activity . This is particularly important in the development of new antibiotics to combat resistant strains of bacteria. The compound’s efficacy against both gram-positive and gram-negative bacteria has been explored, which could lead to broad-spectrum antibiotic applications .
Metal Chelating Activity
The ability to chelate metals can make this compound useful in treating metal-related toxicities or disorders. Metal chelators are used in medicine to treat heavy metal poisoning by binding to metals and facilitating their excretion from the body .
Anti-inflammatory and Analgesic Effects
Benzamides, including this compound, have shown potential in reducing inflammation and acting as pain relievers. This could be beneficial in the treatment of chronic inflammatory diseases and for providing symptomatic relief in conditions like arthritis .
Antimicrobial and Antifungal Uses
Apart from antibacterial properties, there’s potential for antimicrobial and antifungal applications. This expands the scope of this compound in treating a variety of infections caused by different pathogens .
Anti-tumor Properties
Some benzamide derivatives have been identified to possess anti-tumor activities. They can be used in cancer research to develop new chemotherapeutic agents that target specific pathways involved in tumor growth and proliferation .
Drug Discovery and Development
The structural features of benzamides make them suitable candidates for drug discovery. Their versatility allows for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects .
Industrial Applications
Beyond medical uses, benzamides have applications in industrial sectors such as plastics, rubber, and paper industries. They can function as intermediates in the synthesis of more complex compounds or as additives to improve product properties .
Propriétés
IUPAC Name |
2-hydroxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-17-6-9-13-14-11(18-9)12-10(16)7-4-2-3-5-8(7)15/h2-5,15H,6H2,1H3,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUHNLPECPVPLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole](/img/structure/B2592863.png)

![4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2592865.png)
![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2592866.png)
![1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride](/img/structure/B2592867.png)




